molecular formula C19H24Cl2N4O4 B2556808 N-(3,4-dichlorophenyl)-2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide CAS No. 2034280-25-4

N-(3,4-dichlorophenyl)-2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide

Cat. No. B2556808
CAS RN: 2034280-25-4
M. Wt: 443.33
InChI Key: XGSPZHRUDMNDIF-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H24Cl2N4O4 and its molecular weight is 443.33. The purity is usually 95%.
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Scientific Research Applications

Utility in Medicinal Chemistry

Antimicrobial Applications

Research has shown that derivatives related to the specified compound, such as those incorporating piperidine and acetamide functionalities, exhibit significant antimicrobial properties. For instance, N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials, showing moderate activity against Gram-negative bacterial strains (Kashif Iqbal et al., 2017). Furthermore, compounds featuring chloroacetonitrile in their structure were investigated for their ability to afford novel arylidene derivatives, which could have implications in developing antimicrobial agents (Ali Khalil et al., 2017).

Synthesis of Novel Compounds

The structural versatility of these compounds allows for the synthesis of a wide array of derivatives with potential biological activity. For example, studies have explored the construction of novel pyrazole and thiazole derivatives using chloroacetonitrile, showcasing the potential for creating compounds with tailored biological activities (Ali Khalil et al., 2017). Another study highlighted the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, which were screened for antibacterial activity, illustrating the method's efficacy in generating new antimicrobial agents (Kashif Iqbal et al., 2017).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24Cl2N4O4/c1-29-9-8-24-18(27)12-25(19(24)28)14-4-6-23(7-5-14)11-17(26)22-13-2-3-15(20)16(21)10-13/h2-3,10,14H,4-9,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSPZHRUDMNDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide

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